Thioacetone

Catalog No.
S594713
CAS No.
4756-05-2
M.F
C3H6S
M. Wt
74.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioacetone

CAS Number

4756-05-2

Product Name

Thioacetone

IUPAC Name

propane-2-thione

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-3(2)4/h1-2H3

InChI Key

JTNXQVCPQMQLHK-UHFFFAOYSA-N

SMILES

CC(=S)C

Canonical SMILES

CC(=S)C

Description

Thioacetone is a thioketone.

Thioacetone is an organosulfur compound classified as a thioketone, characterized by the chemical formula (CH₃)₂CS. This compound is known for its instability and distinctive orange or brown coloration, which can only be maintained at low temperatures (below -20°C). Above this temperature, thioacetone readily converts into a polymer and a cyclic trimer known as trithioacetone. It is notorious for its intensely foul odor, often described as one of the most unpleasant smells known to humanity . The compound was first synthesized in 1889 by chemists Baumann and Fromm, who identified it as a minor impurity during their work on trithioacetone .

  • Polymerization: Unlike its oxygen analogue, acetone, thioacetone spontaneously polymerizes even at low temperatures. This reaction produces a white solid that consists of a mixture of linear polymers and the cyclic trimer trithioacetone .
  • Reactions with Alkyllithiums: Thioacetone reacts with organolithium reagents to yield various products without forming thiols. This reaction pathway is notable for its complexity and the variety of products generated.
  • Cracking of Trithioacetone: Thioacetone can be produced by cracking trithioacetone at high temperatures (500–600°C), which involves breaking down the cyclic trimer into the monomer form .

Thioacetone can be synthesized through various methods:

  • Cracking Trithioacetone: The most common method involves heating trithioacetone, which is synthesized through pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid .
  • Direct Reaction with Hydrogen Sulfide: Acetone can react directly with hydrogen sulfide under acidic conditions to produce thioacetone. This method requires careful handling due to the toxicity of hydrogen sulfide
    2
    .
  • Use of Catalysts: Catalysts such as zinc chloride may be employed to facilitate the reaction between acetone and hydrogen sulfide, enhancing yield and efficiency
    2
    .

  • Chemical Research: Its unique properties make it valuable in studies related to molecular interactions and environmental chemistry.
  • Material Science: Research into complexes formed with carbon dioxide and water may lead to applications in material science, particularly regarding stabilization mechanisms involving C⋯O tetrel bonds and C⋯S bonds.

Research has indicated that thioacetone can form stable complexes with carbon dioxide and water. These interactions are stabilized through various bonding mechanisms, including C⋯O tetrel bonds and hydrogen bonds. Such studies are crucial for understanding molecular behavior in different environments and could have implications for environmental chemistry applications.

Thioacetone shares similarities with other thioketones and ketones but is distinguished by its unique properties:

Compound NameChemical FormulaKey Characteristics
Thioacetone(CH₃)₂CSExtremely foul odor; unstable; polymerizes readily
Acetone(CH₃)₂COCommon solvent; stable; does not polymerize easily
2-ButanoneC₄H₈OMild odor; used as a solvent; stable
2-PentanoneC₅H₁₀OSimilar properties to 2-butanone; used in flavoring
ThiobenzophenoneC₁₃H₉OSSolid form; used in organic synthesis

Thioacetone's uniqueness lies not only in its potent odor but also in its reactivity, particularly its propensity for spontaneous polymerization compared to other ketones that do not exhibit such behavior .

XLogP3

0.5

Wikipedia

Thioacetone

Dates

Modify: 2024-02-18

Explore Compound Types